L-Guanosine
Description
Stereochemical Context within Purine (B94841) Nucleosides
Nucleosides, the building blocks of nucleic acids, are chiral molecules due to the stereocenters present in their sugar component. In naturally occurring nucleic acids like DNA and RNA, the sugar is always in the D-configuration (D-deoxyribose and D-ribose, respectively). Consequently, the nucleosides, including the purine nucleosides adenosine (B11128) and guanosine (B1672433), exist in the D-enantiomeric form. biologyonline.comrsc.org
L-Guanosine, therefore, is considered an "unnatural" nucleoside because its L-ribose component is the mirror image of the naturally occurring D-ribose. This inversion of chirality at the sugar level while retaining the achiral guanine (B1146940) base creates a molecule that is sterically distinct from its natural counterpart.
Table 1: Comparison of D-Guanosine and this compound
| Feature | D-Guanosine | This compound |
|---|---|---|
| Sugar Moiety | D-Ribose | L-Ribose |
| Natural Abundance | Component of RNA | Does not occur naturally |
| Stereochemistry | Natural enantiomer | Unnatural enantiomer |
Significance of Enantiomeric Forms in Biological Systems Research
The stereospecificity of biological systems is a fundamental principle. Enzymes, receptors, and other biological macromolecules are themselves chiral and have evolved to interact specifically with one enantiomer of a substrate or ligand. This is often described as the "lock and key" model, where the three-dimensional shape of both molecules is crucial for a productive interaction.
The use of L-nucleosides, such as this compound, in research is significant for several reasons:
Probing Biological Specificity: By comparing the biological activity of this compound with that of D-Guanosine, researchers can investigate the stereochemical requirements of enzymes and receptors that interact with guanosine. nih.gov
Resistance to Degradation: L-nucleosides are often more resistant to degradation by nucleosidases and phosphorylases, which are enzymes that specifically recognize and break down D-nucleosides. This increased stability can be advantageous in therapeutic applications. mdpi.com
Novel Biological Activities: Due to their different shape, L-nucleosides can interact with biological targets in novel ways, potentially leading to unique therapeutic effects that are not observed with their D-counterparts. nih.govresearchgate.net A notable example is the development of L-nucleoside analogues as potent antiviral and anticancer agents. researchgate.net
A study comparing this compound and D-Guanosine found that this compound can form more stable hydrogels, suggesting that altering chirality could be a strategy for improving the stability of supramolecular hydrogels for applications like three-dimensional cell culture. shef.ac.ukrsc.orgnih.gov
Research Trajectories in L-Nucleoside Chemistry and Biology
Research into L-nucleosides has become an important area of medicinal chemistry. The discovery that L-nucleoside analogues can possess significant biological activity has spurred the synthesis and evaluation of a wide range of these compounds. researchgate.netnih.gov
Key research trajectories include:
Synthesis of L-Nucleoside Analogues: Chemists are continuously developing new and efficient methods for the synthesis of L-nucleosides and their derivatives. sioc-journal.cnscripps.eduacs.org This includes the synthesis of carbocyclic L-nucleosides, where the furanose ring is replaced by a cyclopentane (B165970) ring. researchgate.net
Antiviral and Antitumor Research: A major focus of L-nucleoside research is the development of new antiviral and anticancer drugs. mdpi.comnih.gov The success of L-nucleoside analogues like lamivudine (B182088) (3TC) for the treatment of HIV and HBV has demonstrated the potential of this class of compounds. researchgate.net
Exploring Novel Applications: Researchers are exploring the use of L-nucleosides in various other contexts, such as the development of aptamers (short single-stranded DNA or RNA molecules that can bind to a specific target molecule) and as tools to study biological processes. mdpi.com For instance, research has shown that this compound hydrogels are promising candidates for use as an extracellular matrix in 3D cell culture. rsc.org
The study of this compound and other L-nucleosides continues to be a vibrant field of research, offering insights into fundamental biological processes and providing opportunities for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-GIMIYPNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for L Guanosine and Its Analogues
Total Synthesis Approaches to L-Guanosine
The complete chemical synthesis of this compound is a complex process that requires precise control over stereochemistry and regiochemistry. These approaches often start from simple, chirally-defined molecules and build the final nucleoside structure step-by-step.
A common and effective strategy for synthesizing L-nucleosides like this compound is the chiral pool approach. This method utilizes readily available and inexpensive chiral molecules as starting materials, thereby fixing the desired stereochemistry from the outset. L-ribose is a key precursor in this context; however, as it is the unnatural enantiomer, it is often synthesized itself from an abundant natural sugar like D-galactose. researchgate.netresearchgate.net The synthesis of L-ribose from D-galactose involves several steps, including key transformations like the inversion of the 2-hydroxy group to achieve the correct L-configuration. researchgate.net
Once L-ribose or a suitable derivative is obtained, it serves as the chiral scaffold onto which the guanine (B1146940) base is attached. An improved route for the total synthesis of iso-L-guanosine, a regioisomer of this compound, was developed starting from L-ribose. sioc-journal.cnsioc-journal.cn This highlights the utility of L-ribose as a foundational starting material for constructing the L-enantiomer of guanine-based nucleosides. The use of these chiral precursors avoids the need for challenging chiral separations or asymmetric syntheses at later stages.
A critical step in the total synthesis of this compound is the glycosylation reaction, where the L-ribose sugar moiety is coupled to the guanine base. This reaction presents two major challenges: stereoselectivity and regioselectivity. Stereoselectivity refers to controlling the orientation of the bond at the anomeric carbon (C1') of the sugar, ensuring the correct β-configuration found in natural nucleosides. Regioselectivity involves ensuring the sugar attaches to the correct nitrogen atom of the guanine base. Guanine has multiple potential sites for alkylation, primarily the N9 and N7 positions, which can lead to mixtures of isomers that are difficult to separate. u-szeged.hutandfonline.com
To address these challenges, various synthetic strategies have been developed:
Vorbrüggen Glycosylation: This is a standard method for nucleoside synthesis. To favor the desired N9 regioisomer over the N7 isomer, a bulky protecting group, such as the diphenylcarbamoyl (DPC) group, can be installed at the O6 position of the guanine base. tandfonline.com However, this approach can be hampered by the low solubility of the protected guanine. tandfonline.com An alternative strategy involves using a modified base, such as 2-amino-6-chloropurine, which can be glycosylated with high N9-regiospecificity and later converted to the guanine moiety. tandfonline.com
Mitsunobu Reaction: This reaction has been employed as a key step in the synthesis of iso-L-guanosine, noted for its high stereoselectivity and regioselectivity under mild reaction conditions. sioc-journal.cnsioc-journal.cn
Silylation Method: Silylating the guanine derivative, for instance with bistrimethylsilylacetamide, can activate the base for condensation with a sugar donor, leading to regioselective N9-alkylation. rsc.org
The choice of solvent, catalyst, and protecting groups on both the sugar and the base are all crucial for achieving high yields and selectivity in the final glycosylation product. scispace.comsigmaaldrich.com
Modifications to the core structure of this compound have led to the development of advanced analogues with potential therapeutic applications. These include carbocyclic analogues, where the ribose ring oxygen is replaced by a methylene (B1212753) (-CH2-) group, and acyclic analogues, where the ribose ring is absent altogether.
Carbocyclic Analogues: The synthesis of carbocyclic nucleosides involves replacing the furanose oxygen with a carbon atom, which renders the analogue resistant to enzymatic cleavage of the glycosidic bond. mdpi.com Synthetic strategies have been developed to produce both D- and L-carbocyclic nucleosides. nih.gov Examples include L-cyclohexenyl G, a carbocyclic guanosine (B1672433) analogue based on a six-membered ring, which has shown significant antiviral activity. tandfonline.com Other advanced carbocyclic systems include those based on a bicyclo[2.2.1]heptane fragment, which are designed to lock the molecule into a specific conformation. mdpi.com The synthesis of these complex scaffolds often begins with a known chiral alcohol or ester and proceeds through multiple steps to build the carbocyclic core before the guanine base is introduced. mdpi.comacs.org
Acyclic Analogues: Acyclic analogues lack the cyclic sugar moiety of this compound, replaced by a flexible side chain. This modification can significantly alter the molecule's interaction with biological targets. cdnsciencepub.com
Ring-Opening Synthesis: A straightforward method for preparing acyclic analogues, specifically 2',3'-secoguanosines, involves the oxidative cleavage of the ribose ring in a pre-existing guanosine derivative. cdnsciencepub.comcdnsciencepub.com This is typically achieved in a one-pot reaction using sodium periodate (B1199274) to break the C2'-C3' bond, followed by reduction of the resulting aldehydes with sodium borohydride (B1222165) to form a diol. cdnsciencepub.comcdnsciencepub.com
Alkylation of Guanine: Another approach involves the direct alkylation of a guanine derivative with a pre-synthesized acyclic side chain. nih.gov For example, treating a trimethylsilyl (B98337) derivative of guanine with agents of the general formula ROCH2Cl can produce 9-substituted acyclic analogues. nih.gov More complex linkers, such as those containing a 1,2,3-triazole moiety, have also been incorporated to create novel phosphonylated acyclic guanosine analogues. mdpi.com
Table 1: Selected Synthetic Reactions for Acyclic Guanosine Analogues
| Analogue Type | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| 2',3'-secoguanosine | Guanosine | 1. Sodium periodate (NaIO₄) 2. Sodium borohydride (NaBH₄) | Oxidative cleavage and reduction | cdnsciencepub.com, cdnsciencepub.com |
| 9-Substituted Acyclic Analogue | Trimethylsilyl guanine | ROCH₂Cl | Alkylation | nih.gov |
| Phosphonylated Acyclic Analogue | Propargylated guanine | Azidoalkylphosphonates, CuSO₄, Sodium ascorbate | Dipolar Cycloaddition (Click Chemistry) | mdpi.com |
Chemical Modification Strategies for this compound Derivatives
Instead of building the molecule from scratch, existing this compound or its derivatives can be chemically modified to create new analogues. These strategies focus on altering either the sugar moiety or the guanine base to fine-tune the compound's properties. However, such transformations on guanosine can be challenging due to issues like poor solubility, gel formation, and instability. cdnsciencepub.com
The hydroxyl groups at the 2', 3', and 5' positions of the L-ribose ring are primary targets for chemical modification. nih.gov
Deoxygenation: The removal of hydroxyl groups can be achieved through multi-step procedures. For instance, synthesis of a 3'-deoxy derivative can be accomplished by first converting guanosine into a 2,6-diaminopurine (B158960) derivative (DAPR), which is more amenable to chemical transformations. cdnsciencepub.com The DAPR can be converted to a 2',3'-anhydro (epoxide) intermediate, which is then regioselectively opened with a hydride reagent to yield the 3'-deoxy product. The 2,6-diaminopurine base is subsequently converted back to guanine enzymatically. cdnsciencepub.com
Conformationally Locked Analogues: The sugar's conformation can be "locked" by introducing a bridge between two of its carbons. Locked Nucleic Acid (LNA), which contains a methylene bridge between the 2'-oxygen and the 4'-carbon, is a prominent example. plos.orgoup.com LNA-Guanosine modification has been shown to increase the thermal stability of G-quadruplex structures. plos.org
Other Modifications: A wide variety of other groups can be attached to the sugar. These include 2'-O-methyl groups, myristoyl chains, oligoethylene glycols, and amino acids. plos.orgresearchgate.netnih.gov Such modifications can create amphiphilic guanosine analogues or alter enzymatic resistance and biological activity. plos.orgresearchgate.net
Table 2: Examples of Sugar Modifications on Guanosine Derivatives
| Modification Type | Position | Example Moiety | Purpose/Effect | Reference |
|---|---|---|---|---|
| Deoxygenation | 3' | -H (replaces -OH) | Create deoxy-sugar analogue | cdnsciencepub.com |
| Conformational Lock | 2' to 4' | Locked Nucleic Acid (LNA) | Increase thermal stability, alter binding affinity | plos.org, oup.com |
| Alkylation | 2' | -O-Methyl (2'-O-Me) | Improve nuclease resistance | nih.gov, plos.org |
| Acylation | 5' | Myristoyl chain | Create amphiphilic derivatives, promote self-assembly | researchgate.net |
The guanine heterocycle itself offers several positions for chemical alteration, leading to derivatives with unique properties.
C8 Position: The C8 carbon is susceptible to both oxidation and substitution. Oxidation can lead to the formation of 8-oxoguanosine. mdpi.com Alternatively, the C8 position can be substituted with various groups. For example, 8-bromoguanosine (B14676) can serve as a precursor for introducing amino compounds, such as diphenylamine (B1679370) or amino acids like proline and glycine, at this position. niscpr.res.in
N2 Position (Exocyclic Amine): The exocyclic amino group can be modified. An efficient method involves the condensation of guanosine with an aldehyde, followed by reduction, to furnish N2-alkylated guanosine derivatives. nih.gov It is also possible to introduce an alkyne-containing moiety at the N2 position, allowing for subsequent "click chemistry" ligation with fluorescent dyes or other functional groups. rsc.org
O6 Position: The oxygen at the C6 position can be displaced. For example, modification with N,N-dimethylaminopyridine (DMAP) can lead to displacement of phosphate (B84403) triester adducts at the O6-position, ultimately forming a fluorescent 2,6-diaminopurine derivative under certain conditions. nih.gov
Ring Annulation: More complex modifications involve adding new rings to the purine (B94841) system. Guanosine can react with α-halocarbonyl compounds like chloroacetaldehyde (B151913) to form tricyclic 1,N2-ethenoguanosine derivatives. nih.govfrontiersin.org These reactions add a five-membered imidazole-type ring to the guanine base. frontiersin.org
Synthesis of this compound Phosphoramidites for Oligonucleotide Synthesis
The synthesis of this compound phosphoramidites is a critical step for the chemical assembly of L-oligonucleotides (Spiegelmer or L-aptamers). The general strategy mirrors the well-established methods for natural D-nucleoside phosphoramidites, involving a multi-step process of protection, phosphitylation, and purification. atdbio.comwikipedia.org The synthesis starts with L-ribose, the enantiomer of the natural D-ribose sugar. atdbio.com
A key challenge in guanosine chemistry is the protection of the functional groups on the guanine base and the ribose sugar to prevent side reactions during oligonucleotide synthesis. wikipedia.orgtandfonline.com The exocyclic amino group (N²) and the O⁶ lactam function of the guanine base must be protected. atdbio.com Commonly used protecting groups for the N² position include isobutyryl (ibu) or acetyl (Ac). For the O⁶ position, which is reactive towards the phosphitylating reagents, groups like diphenylcarbamoyl (DPC) or p-nitrophenylethyl (NPE) are often employed. tandfonline.comnih.gov An alternative is to use a single protecting group for the N² position, such as dimethylformamidine (dmf), which also protects the O⁶ position from undesired reactions. atdbio.com
The synthesis of an this compound phosphoramidite (B1245037) typically follows these steps:
Protection of this compound: The process begins with the protection of the exocyclic amine on the guanine base, for example, with an isobutyryl group. google.com
5'-Hydroxyl Protection: The 5'-hydroxyl group of the L-ribose moiety is selectively protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. This group is stable during the subsequent reaction steps but can be easily removed under acidic conditions at the beginning of each coupling cycle in solid-phase oligonucleotide synthesis. atdbio.com
2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a group that is stable throughout the synthesis and can be removed at the end, such as the tert-butyldimethylsilyl (TBDMS) group. researchgate.net
Phosphitylation: The final step is the phosphitylation of the free 3'-hydroxyl group. This is typically achieved by reacting the protected this compound with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). atdbio.com This introduces the phosphoramidite moiety, which is highly reactive towards the 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator like tetrazole. wikipedia.org
The resulting 5'-O-DMT-N²-isobutyryl-2'-O-TBDMS-L-Guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is then purified, typically by silica (B1680970) gel chromatography, before being used in automated solid-phase oligonucleotide synthesizers. wikipedia.org A patent has described a synthetic route for 3'-DMT-L-r-G(n-ibu)-5'-phosphoramidite, illustrating the application of these principles for reverse (5' to 3' direction) RNA synthesis. google.com
| Compound Name | Role in Synthesis |
| This compound | Starting material for the synthesis. |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Reagent for protecting the 5'-hydroxyl group. |
| Isobutyryl chloride | Reagent for protecting the N²-amino group of guanine. |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Reagent for protecting the 2'-hydroxyl group. |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent for the 3'-hydroxyl group. |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base used during phosphitylation. |
| Tetrazole | Activator used during the coupling step in oligonucleotide synthesis. |
Biocatalytic and Fermentation Approaches for Guanosine Production and L-Enantiomer Synthesis Research
Biocatalytic methods offer an alternative to chemical synthesis for producing nucleosides. While industrial fermentation focuses on the production of natural D-guanosine, research into enzymatic systems provides a pathway for the synthesis and derivatization of non-natural L-nucleosides.
Metabolic Engineering for Enhanced Purine Nucleoside Production
Microbial fermentation is the primary industrial method for producing D-guanosine, which serves as a precursor for antiviral drugs and food additives. nih.gov Organisms like Bacillus subtilis and Escherichia coli are extensively engineered to overproduce purine nucleosides. nih.govresearchgate.net Research in this area does not focus on this compound, as it is not a part of natural metabolic pathways.
The strategies for enhancing D-guanosine yield involve complex modifications to the microbial metabolic networks:
Increasing Precursor Supply: The de novo synthesis of purine nucleosides begins with phosphoribosyl pyrophosphate (PRPP). Overexpressing the gene for PRPP synthetase (prs) can increase the pool of this critical precursor, driving flux towards the purine pathway. nih.gov Additionally, engineering the pentose (B10789219) phosphate pathway (PPP) can enhance the supply of ribose-5-phosphate (B1218738), the substrate for PRPP synthesis. researchgate.net
Pathway Upregulation: The entire purine biosynthesis operon (pur operon), often sourced from a robust producer like B. subtilis, can be introduced and overexpressed in a production strain like E. coli to boost the enzymatic capacity for converting PRPP to inosine (B1671953) monophosphate (IMP), a key branch-point intermediate. researchgate.netd-nb.info
Blocking Competing Pathways: IMP is a precursor to both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). To channel the metabolic flux specifically towards guanosine, the gene purA, which encodes adenylosuccinate synthetase (the first step in converting IMP to AMP), is often attenuated or deleted. cnif.cn
Eliminating Feedback Inhibition: Many enzymes in the purine pathway are subject to feedback inhibition by downstream products like AMP and GMP. Site-directed mutagenesis of key enzymes, such as PRPP amidotransferase (purF), can create variants that are resistant to this inhibition, allowing for sustained high-level production. cnif.cn
Preventing Degradation: Host cells have enzymes that degrade nucleosides. Deleting genes responsible for guanosine catabolism (e.g., gsk, deoD) prevents the breakdown of the final product, thereby increasing its accumulation. nih.gov
Through the combination of these strategies, engineered strains of E. coli have been developed that can produce significant titers of D-guanosine. nih.gov
| Gene/Enzyme | Organism | Role in Metabolic Engineering |
| prs (PRPP synthetase) | E. coli / B. subtilis | Overexpressed to increase precursor (PRPP) supply. nih.gov |
| pur operon | B. subtilis | Overexpressed to enhance the de novo synthesis pathway to IMP. researchgate.netd-nb.info |
| purA (Adenylosuccinate synthetase) | E. coli | Attenuated or deleted to block the competing pathway to adenosine. cnif.cn |
| guaC (GMP reductase) | B. subtilis | Inactivated to block the conversion of GMP back to IMP. cnif.cn |
| deoD (Purine nucleoside phosphorylase) | E. coli | Deleted to prevent degradation of guanosine. nih.gov |
Multi-Enzyme Cascades for Specific L-Nucleoside Derivatization
While fermentation is geared towards D-nucleosides, in vitro multi-enzyme cascades offer a powerful platform for synthesizing non-natural nucleosides, including L-enantiomers. These one-pot reactions leverage the specificity of enzymes to perform sequential transformations, avoiding the need for complex protection and deprotection steps common in chemical synthesis. nih.govmdpi.com
A typical cascade for nucleoside synthesis involves a nucleoside phosphorylase (NP), which catalyzes the reversible transfer of a ribose moiety from a donor nucleoside to a new nucleobase (transglycosylation) or the reaction of a pentose-1-phosphate with a nucleobase. mdpi.comtandfonline.com
Research into L-nucleoside synthesis focuses on the stereoselectivity of the enzymes involved:
Substrate Specificity of Kinases: The synthesis often starts with the phosphorylation of a sugar. While most kinases are specific to D-sugars, some, like deoxycytidine kinase, have been found to preferentially phosphorylate the L-enantiomer of certain nucleoside analogs. asm.org
Stereoselectivity of Nucleoside Phosphorylases: Purine nucleoside phosphorylases (PNPs) are key enzymes in these cascades. While they naturally process D-nucleosides, some PNPs exhibit a degree of promiscuity and can accept L-pentose-1-phosphates as substrates, albeit often with lower efficiency than their natural D-counterparts. asm.org Research has shown that human PNP can bind to inhibitors with L-stereochemistry, indicating that the active site can accommodate the unnatural enantiomer. nih.govnih.gov This suggests that enzyme engineering could be used to develop novel PNPs with enhanced activity towards L-substrates.
Cascade Design: A multi-enzyme cascade for an L-nucleoside analog could theoretically start from L-ribose. A ribokinase would phosphorylate it to L-ribose-5-phosphate, a phosphopentomutase would isomerize it to L-ribose-1-phosphate, and finally, a nucleoside phosphorylase would couple it with guanine or a guanine analog to form the L-nucleoside. nih.gov The major challenge lies in finding or engineering enzymes that efficiently catalyze each of these steps for the L-enantiomer. nih.gov
These enzymatic methods are primarily at the research stage for L-nucleosides but hold promise for creating structurally diverse nucleoside analogs for therapeutic and diagnostic applications. tandfonline.commpg.de
| Enzyme | Function in Cascade | Relevance to L-Enantiomer Synthesis |
| Ribokinase | Phosphorylates ribose to ribose-5-phosphate. | Key first step; requires an enzyme active with L-ribose. nih.gov |
| Phosphopentomutase (PPM) | Isomerizes ribose-5-phosphate to ribose-1-phosphate. | Connects sugar phosphorylation to nucleobase coupling; L-sugar activity is crucial. mdpi.com |
| Purine Nucleoside Phosphorylase (PNP) | Couples a purine base with ribose-1-phosphate. | Catalyzes the final glycosidic bond formation; stereoselectivity determines if L-nucleoside is formed. nih.govnih.gov |
| Deoxycytidine Kinase | Phosphorylates deoxynucleosides. | Has shown preference for some L-nucleoside analogs, indicating potential for L-enantiomer activation. asm.org |
Stereochemical Studies and Enantiomeric Discrimination in Biological Systems
Enzymatic Recognition and Processing of L-Guanosine and its Derivatives
The metabolic fate of nucleosides is largely determined by the substrate specificity of various enzymes. The unnatural L-configuration of this compound presents a unique challenge to these enzymes, leading to differential recognition and processing compared to its natural D-counterpart.
Substrate Specificity of Nucleoside Kinases (e.g., Human Deoxycytidine Kinase) for L-Enantiomers
Nucleoside kinases are crucial enzymes that catalyze the phosphorylation of nucleosides to their monophosphate forms, a critical step in both nucleotide salvage pathways and the activation of many nucleoside analog drugs. novocib.com Human deoxycytidine kinase (dCK) is a key enzyme in this process, responsible for phosphorylating deoxyadenosine, deoxyguanosine, and deoxycytidine. novocib.comnih.gov
Notably, dCK exhibits a broad substrate specificity and can phosphorylate nucleoside analogs with unnatural L-chirality. novocib.comnovocib.com This capability is attributed to the structural flexibility of both the enzyme's active site and the nucleoside substrates themselves. pdbj.org The nucleoside-binding site of dCK can accommodate substrates with different chiral configurations while maintaining the necessary interactions for effective phosphorylation. pdbj.org Furthermore, the pseudosymmetry and conformational flexibility of nucleosides allow both L- and D-enantiomers to adopt similar conformations when bound to the enzyme. pdbj.org
Studies have demonstrated that dCK can activate both enantiomers of β-dCyd, β-dGuo, and β-dAdo with comparable efficiencies. acs.org In fact, for the carbocyclic analog of 2'-deoxyguanosine, the L-enantiomer was found to be a better substrate for dCK than the D-enantiomer. asm.org This relaxed stereoselectivity of dCK is a significant factor in the therapeutic potential of L-nucleoside analogs. acs.org Researchers have even engineered dCK variants with enhanced selectivity for L-nucleosides for applications in medical imaging. acs.orgnih.gov
Table 1: Substrate Activity of Deoxyguanosine Enantiomers with Human Deoxycytidine Kinase
| Compound | Enzyme | Substrate Preference | Reference |
|---|---|---|---|
| Carbocyclic 2'-deoxyguanosine | Deoxycytidine Kinase (dCK) | L-enantiomer preferred over D-enantiomer | asm.org |
| β-dGuo | Deoxycytidine Kinase (dCK) | Similar efficiency for both enantiomers | acs.org |
Purine (B94841) Nucleoside Phosphorylase (PNP) Interactions with this compound
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. acs.orgrcsb.orgwikipedia.org Human PNP is specific for purine nucleosides with a 6-oxo group, such as inosine (B1671953) and guanosine (B1672433). rcsb.orgmedchemexpress.com The enzyme plays a crucial role in purine metabolism, and its deficiency can lead to severe immunodeficiency. nih.gov
The interaction of PNP with nucleosides is highly specific. The enzyme catalyzes the cleavage of the N-glycosidic bond in β-(deoxy)ribonucleosides. uniprot.org Structural studies have revealed that human PNP exhibits a strong preference for purines containing a 6-keto group and for ribosyl-containing nucleosides. rcsb.orgresearchgate.net While PNP can bind both adenosine (B11128) and guanosine with similar affinity, functional assays show that only guanosine is a true substrate for some PNPs. rcsb.org The specificity for 6-oxopurine nucleosides is a conserved feature among many PNPs. acs.org
Information regarding the specific interaction of this compound with PNP is less detailed in the available literature. However, the known stereospecificity of enzymes suggests that the L-configuration of the ribose sugar in this compound would likely result in a significantly different, and probably much lower, affinity and catalytic efficiency compared to the natural D-guanosine. This is because the precise three-dimensional arrangement of atoms in the substrate is critical for proper binding and catalysis within the enzyme's active site. nih.gov
Guanine (B1146940) Deaminase (GDA) and this compound Metabolism
Guanine deaminase (GDA), also known as guanase, is an enzyme that catalyzes the hydrolytic deamination of guanine to xanthine (B1682287). researchgate.netmdpi.comresearchgate.net This reaction is a critical step in the catabolism of guanine-based purines. researchgate.netnih.gov GDA is distinct from guanosine deaminase, which acts on guanosine. d-nb.infotandfonline.com The typical pathway for guanosine degradation involves its initial conversion to guanine by purine nucleoside phosphorylase (PNP), followed by the deamination of guanine to xanthine by GDA. frontierspartnerships.orgfrontiersin.orgnih.gov
GDA exhibits strict substrate specificity, primarily acting on guanine. researchgate.netmdpi.com Studies have shown that even minor modifications to the guanine structure can significantly impact its recognition by GDA. researchgate.net
Given that this compound would first need to be converted to guanine by PNP to be a substrate for GDA, the efficiency of this entire pathway for this compound is questionable. The likely poor interaction of this compound with PNP, as discussed in the previous section, would be the primary limiting factor. Even if L-guanine were somehow produced, the strict substrate requirements of GDA make it uncertain whether it would be efficiently deaminated. However, some studies have shown that acyclic guanosine analogs can interact with GDA, suggesting some flexibility in the active site. plos.org
Chiral Selectivity in Molecular Recognition Processes
Beyond enzymatic processing, the chirality of this compound also dictates its interaction with other key proteins involved in molecular transport and signaling.
Enantiomeric Effects on Receptor Binding and Ligand Recognition
The principle of chiral recognition, often explained by the "three-point attachment" model, is fundamental to ligand-receptor interactions. nih.gov Biological systems are inherently chiral, composed of L-amino acids and D-sugars, which creates a chiral environment for molecular interactions. oup.comacs.org This leads to stereoselective binding, where one enantiomer of a chiral molecule may bind with significantly higher affinity to a receptor than its mirror image. acs.org
While specific receptor binding studies for this compound are not extensively detailed, the general principles of chiral recognition strongly suggest that its interactions with receptors would be different from that of D-guanosine. For a molecule to bind effectively to a receptor, its three-dimensional shape and the spatial arrangement of its functional groups must be complementary to the receptor's binding site. It is highly probable that this compound would exhibit different binding affinities and potentially different downstream signaling effects compared to D-guanosine when interacting with specific purinergic or other receptors.
Interaction with Nucleoside Transporters (e.g., ENT1/2)
Nucleoside transporters are membrane proteins that facilitate the movement of nucleosides across cell membranes. The equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are ubiquitously expressed and play a significant role in nucleoside transport. nih.govresearchgate.net
Both ENT1 and ENT2 transport a broad range of purine and pyrimidine (B1678525) nucleosides. solvobiotech.com Studies have shown that guanosine is a substrate for both ENT1 and ENT2. nih.govoup.com However, ENT2 has been reported to have a lower affinity for guanosine compared to other nucleosides like inosine. solvobiotech.com
The stereoselectivity of these transporters concerning L-nucleosides is an important area of research. While some L-nucleoside analogs are known to be transported, the efficiency can differ from their D-counterparts. For instance, guanosine has been shown to inhibit adenosine uptake through ENT1/2. researchgate.net The interaction of this compound with these transporters would depend on the specific structural requirements of the transporter's binding pocket. Given the importance of the ribose moiety in substrate recognition by transporters like hENT1, the L-configuration in this compound would likely influence its transport efficiency across the cell membrane. oup.com
Molecular Mechanisms and Signaling Pathways Associated with Guanosine Stereoisomers
Modulation of Intracellular Signaling Cascades by Guanosine (B1672433) (for Comparative Studies with L-Enantiomer)
Guanosine is a significant neuromodulator that orchestrates a variety of cellular responses by engaging several key intracellular signaling cascades. aginganddisease.orgfrontiersin.orgmdpi.com Its neuroprotective and trophic effects are largely attributed to its ability to activate pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. aginganddisease.orgfrontiersin.orgnih.gov Additionally, Protein Kinase C (PKC) and Protein Kinase A (PKA) are implicated in mediating guanosine's effects. frontiersin.orgnih.gov
The PI3K/Akt signaling cascade is a critical pathway for cell survival, proliferation, and growth, and its activation is a cornerstone of guanosine's neuroprotective effects. aginganddisease.orgfrontiersin.orgnih.gov Guanosine has been shown to activate the PI3K/Akt pathway in various experimental models, leading to downstream effects that shield cells from damage and apoptosis. nih.govresearchgate.net For instance, in astrocytes, guanosine stimulates the PI3K/Akt pathway to protect against apoptosis induced by staurosporine (B1682477) and to counter oxidative damage by inhibiting mitochondrial complex I and V. nih.govresearchgate.net This activation also plays a role in reducing inflammation and the expression of pro-inflammatory proteins in microglial cells. nih.gov
Furthermore, guanosine's ability to enhance glutamate (B1630785) uptake, a crucial mechanism for preventing excitotoxicity, is dependent on the PI3K/Akt pathway. aginganddisease.orgfrontiersin.org Studies have demonstrated that guanosine stimulates glutamate uptake in hippocampal slices and C6 astroglial cells through the activation of PI3K/Akt. aginganddisease.org The pathway's engagement by guanosine also leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a downstream target of Akt, which contributes to its protective effects against mitochondrial oxidative stress. mdpi.comresearchgate.net The PI3K/Akt pathway appears to be a central mechanism for the neuroprotection conferred by guanosine against conditions like ischemia and oxidative damage. nih.gov
Table 1: Research Findings on Guanosine and PI3K/Akt Pathway Engagement
| Experimental Model | Key Findings | Reference(s) |
| Astrocytes in culture | Guanosine increased activation and expression of Akt, protecting against staurosporine-induced apoptosis. | nih.gov |
| Hippocampal slices subjected to Oxygen/Glucose Deprivation (OGD) | Guanosine stimulated glutamate uptake through PI3K/Akt activation. | aginganddisease.org |
| C6 astroglial cells | Guanosine-stimulated glutamate uptake was dependent on the PI3K/Akt pathway. | aginganddisease.org |
| SH-SY5Y human neuroblastoma cells | Guanosine protected against mitochondrial oxidative stress via the PI3K/Akt/GSK-3β pathway. | researchgate.net |
| Microglia cell cultures | Guanosine reduced inflammation and pro-inflammatory protein expression via PI3K pathway activation. | nih.gov |
The MAPK/ERK pathway is another crucial signaling cascade activated by guanosine to exert its neuroprotective and antidepressant-like effects. aginganddisease.orgfrontiersin.orgnih.gov This pathway is integral to cell proliferation, differentiation, and survival. aginganddisease.org Guanosine's activation of the MAPK/ERK pathway is linked to the stimulation of glutamate transporter activity, which helps mitigate glutamate excitotoxicity. aginganddisease.orgfrontiersin.org In hippocampal slices subjected to oxygen and glucose deprivation, guanosine's neuroprotective actions, including the prevention of NF-κB activation and the inhibition of inducible nitric oxide synthase (iNOS) induction, are mediated through the MAPK/ERK pathway. aginganddisease.orgnih.gov
The antidepressant-like effects of guanosine have also been shown to be dependent on the activation of the MAPK/ERK signaling pathway. nih.govresearchgate.net Studies using MEK1/2 inhibitors have demonstrated that blocking this pathway prevents the antidepressant-like effects of guanosine in behavioral tests. nih.gov Furthermore, guanosine's trophic effects, such as the reorganization of extracellular matrix proteins in astrocyte cultures, involve the activation of the MAPK/ERK pathway, among others. frontiersin.orgnih.govresearchgate.net
Table 2: Research Findings on Guanosine and MAPK/ERK Pathway Activation
| Experimental Model | Key Findings | Reference(s) |
| Hippocampal slices subjected to OGD | Guanosine prevented NF-κB activation and iNOS induction via the MAPK/ERK pathway. | aginganddisease.orgnih.gov |
| C6 astroglial cells | Guanosine-stimulated glutamate uptake was dependent on MAPK/ERK activation. | aginganddisease.org |
| Mouse models of depression (Tail Suspension Test) | The antidepressant-like effect of guanosine was prevented by MEK1/2 inhibitors, indicating MAPK/ERK pathway involvement. | nih.gov |
| Astrocytes cerebellar cultures | Guanosine-induced reorganization of extracellular matrix proteins is mediated through MAPK/ERK activation. | frontiersin.orgnih.govresearchgate.net |
Both Protein Kinase C (PKC) and Protein Kinase A (PKA) are involved in the signaling mechanisms of guanosine. frontiersin.orgnih.gov Guanosine-induced neuroprotection in hippocampal slices subjected to oxygen-glucose deprivation involves the activation of both PKC and PKA. frontiersin.orgnih.gov The trophic effects of guanosine, including the promotion of neurite outgrowth in cerebellar neurons and the reorganization of the extracellular matrix in astrocyte cultures, are also mediated through the activation of PKC and PKA. aginganddisease.orgfrontiersin.orgnih.govresearchgate.net
In the context of glutamate transport, guanosine stimulates its uptake in C6 astroglial cells and cortical astrocytes through the activation of PKC. aginganddisease.org The antiplatelet and antithrombotic properties of guanosine have been linked to the activation of the cAMP/PKA signaling pathway, which leads to a reduction in platelet activation and aggregation. researchgate.net
Guanosine has been shown to modulate intracellular levels of cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. aginganddisease.orgnih.gov In neural stem cells, guanosine increases intracellular cAMP levels, which is associated with increased cell proliferation and the expression of brain-derived neurotrophic factor (BDNF). aginganddisease.orgnih.gov However, the interaction is complex, as some studies report that guanosine itself does not induce an increase in cAMP in certain cell types, such as HEK293 cells transfected with the A2A receptor. frontiersin.org Instead, its effects on cAMP may be context-dependent and related to its interaction with other signaling systems, like the adenosine (B11128) receptors. frontiersin.org For instance, guanosine can decrease the cAMP response evoked by a selective A2A receptor ligand, but only when the A1 receptor is also present. frontiersin.org Additionally, guanine (B1146940) nucleotides have been shown to inhibit cAMP accumulation that is induced by the activation of metabotropic glutamate receptors. aginganddisease.org
Interaction with Purinergic Systems and Related Receptors
Guanosine's biological effects are intricately linked to its interaction with the purinergic system, particularly adenosine receptors. nih.govfrontiersin.org Although not considered a direct high-affinity ligand for these receptors, evidence suggests that guanosine's actions are often dependent on their presence and can be blocked by adenosine receptor antagonists. nih.govmdpi.com
A significant aspect of guanosine's mechanism of action involves its interaction with heteromers of adenosine A1 and A2A receptors (A1R-A2AR). frontiersin.orgresearchgate.net Research indicates that some of guanosine's effects require the co-expression of both A1R and A2AR. frontiersin.orgresearchgate.netscispace.com Guanosine has been proposed to act as a negative allosteric modulator of the A2AR, but this effect is only observed in the presence of the A1R, suggesting that the physical interaction within the A1R-A2AR heteromer is crucial for guanosine's modulatory activity. frontiersin.orgresearchgate.net
This interaction is supported by findings that guanosine can decrease the binding affinity of an A2AR agonist and the subsequent cAMP response, but only in cells expressing both receptor subtypes. frontiersin.org Furthermore, the neuroprotective effects of guanosine can be abolished by both A1R antagonists and A2AR agonists, pointing to a complex interplay within the heteromeric complex. frontiersin.orgresearchgate.net This suggests that guanosine may not bind to the primary (orthosteric) site of these receptors but rather to an allosteric site on the A2AR, with its affinity being influenced by the presence of the A1R in a heteromer. frontiersin.orgscienceopen.com
Table 3: Research Findings on Guanosine's Interaction with Adenosine Receptors
| Context | Key Findings | Reference(s) |
| HEK293 cells transfected with adenosine receptors | Guanosine's effects on A2AR binding and signaling require co-expression of A1R. | frontiersin.orgresearchgate.net |
| Neuroprotection models | Guanosine's protective effects are abolished by A1R antagonists and A2AR agonists. | frontiersin.orgresearchgate.net |
| Receptor binding assays | Guanosine acts as a negative modulator of A2AR, but only in the presence of A1R. | frontiersin.orgresearchgate.net |
| Anxiolytic-like effects | Guanosine's anxiolytic effects are blocked by both A1R and A2AR agonists. | mdpi.com |
Investigation of Putative Guanosine-Specific Receptors
The quest to identify a specific receptor for guanosine has been a focal point of research, yielding evidence for selective binding sites while a definitive receptor remains to be fully characterized. nih.gov Studies have demonstrated the existence of selective binding sites for guanosine in rat brain membranes. nih.gov Initial investigations using [3H]guanosine with total rat brain membrane preparations identified a single high-affinity binding site. nih.gov This site showed a dissociation constant (Kd) of 95.4 ± 11.9 nM and a maximum number of binding sites (Bmax) of 0.57 ± 0.03 pmol/mg protein. nih.gov
Further research points towards the involvement of G-protein coupled receptors (GPCRs). mdpi.comunich.it Evidence, including the pharmacological blockade of guanosine's neuroprotective effects by Pertussis toxin, suggests an interaction with a GPCR. unich.it The orphan receptor GPR23 (also known as LPA4, a receptor for lysophosphatidic acid) has been suggested as a candidate receptor for guanosine. nih.govaginganddisease.org However, this "guanosine receptor" has not been fully isolated, sequenced, or cloned, and its role in mediating guanosine's effects is not yet evaluated. nih.govaginganddisease.org
While the search for a unique guanosine receptor continues, a significant body of evidence indicates that many of guanosine's effects are mediated through adenosine receptors, particularly the A₁ and A₂A subtypes. nih.govunich.it Guanosine's neuroprotective actions are often abolished by A₁R antagonists and A₂A R agonists, suggesting a complex interaction, possibly involving A₁R-A₂AR heteromers. unich.itfrontiersin.org It is hypothesized that guanosine may act as a negative modulator of the A₂AR, but only when it is co-expressed with the A₁R. frontiersin.org
| Putative Receptor / Binding Site | Evidence | Key Findings | Citations |
| High-Affinity Binding Site | Radioligand binding assays with [3H]guanosine in rat brain membranes. | Kd: 95.4 ± 11.9 nM; Bmax: 0.57 ± 0.03 pmol/mg protein. | nih.gov |
| G-Protein Coupled Receptor (GPCR) | Effects blocked by Pertussis toxin; GTP-binding assays. | Suggests guanosine acts via a GPCR, distinct from adenosine receptors. | mdpi.comunich.itaginganddisease.org |
| GPR23 / LPA4 | Suggested as a candidate receptor. | Not yet fully characterized or confirmed as a guanosine receptor. | nih.govaginganddisease.org |
| Adenosine Receptors (A₁R/A₂AR) | Pharmacological blockade of guanosine's effects by A₁R/A₂AR ligands. | Many of guanosine's effects are dependent on these receptors, possibly via A₁R-A₂AR heteromers. | nih.govunich.itfrontiersin.org |
Influence on Neurotransmitter Homeostasis and Synaptic Modulation in Experimental Models
Guanosine plays a critical role in modulating neurotransmitter systems, particularly the glutamatergic system, which is vital for normal brain function and implicated in excitotoxicity when dysregulated. nih.gov
Astrocytic Glutamate Uptake Modulation
Astrocytes are essential for clearing extracellular glutamate, and guanosine has been shown to significantly enhance this process, thereby protecting neural cells from glutamate-induced excitotoxicity. researchgate.netnih.govresearchgate.net In primary astrocyte cultures, guanosine enhances glutamate uptake in a dose-dependent manner. nih.gov
Studies using in vitro models of ischemia, such as oxygen-glucose deprivation (OGD), have demonstrated that guanosine can restore the reduced glutamate uptake capacity of astrocytes. researchgate.netresearchgate.netnih.gov For instance, following OGD and a reoxygenation period, treatment with guanosine restored glutamate uptake to control levels. nih.gov This effect is not due to an increase in the total amount of the primary astrocytic glutamate transporter, GLT-1. nih.govnih.gov Instead, evidence suggests that guanosine increases the availability or activity of GLT-1 at the cell surface. aginganddisease.orgnih.gov
The modulation of glutamate uptake by guanosine involves the activation of several intracellular signaling pathways. The MEK/ERK and PKC pathways are particularly crucial. aginganddisease.orgnih.gov Inhibition of either MEK or PKC has been shown to abolish the beneficial effects of guanosine on glutamate uptake and on the cell-surface expression of GLT-1 in astrocytes subjected to OGD. nih.govnih.gov The PI3K pathway has also been implicated in guanosine's protective effects, though its role in modulating glutamate uptake may be context-dependent. nih.govnih.gov Furthermore, the effects of guanosine on astrocytic glutamate uptake are intertwined with adenosine receptor signaling; both A₁R antagonists and A₂AR agonists can block guanosine-induced increases in glutamate uptake following OGD. nih.gov
| Experimental Model | Guanosine Effect on Glutamate Uptake | Involved Signaling Pathways/Receptors | Key Findings | Citations |
| Primary Astrocyte Cultures | Dose-dependent increase. | Extracellular site of action, not involving nucleoside transporters or adenosine receptors in this specific study. | Guanosine potently enhances glutamate uptake (EC₅₀ = 2.47 µM). | nih.gov |
| Cortical Astrocyte Cultures (OGD Model) | Restores glutamate uptake reduced by OGD. | A₁R, A₂AR, MEK/ERK, PKC. | Guanosine increases cell-surface expression of GLT-1 without changing total protein levels. | nih.govnih.gov |
| Hippocampal Slices (OGD Model) | Prevents decrease in glutamate uptake and increase in glutamate release. | PKC, A₁R, A₂AR, BK channels. | Guanosine's effect is predominantly observed during the reoxygenation period. | nih.govmdpi.comaginganddisease.org |
| Mature Astrocyte Cultures | Increases glutamate uptake. | Heme-oxygenase-1 (HO-1). | The effect of guanosine on glutamate uptake was inhibited by an HO-1 inhibitor. | researchgate.net |
Cellular Growth, Differentiation, and Survival in Experimental Models
Guanosine acts as a neuromodulator that mediates a range of trophic effects, including cellular growth, differentiation, and survival in various experimental models. frontiersin.org
Neural Stem Cell Proliferation and Differentiation Studies (In Vitro)
Guanosine has been identified as a promoter of neurogenesis, influencing both the proliferation and differentiation of neural stem cells (NSCs). nih.gov In vitro studies using NSCs isolated from neonatal rats and adult mice have shown that guanosine treatment stimulates NSC proliferation. nih.govnih.gov Specifically, continuous treatment with guanosine was found to increase the number of neurospheres, a hallmark of NSC proliferation and self-renewal. nih.govresearchgate.net
The mechanism underlying this proliferative effect involves the cAMP-CREB signaling pathway. nih.govresearchgate.net Research has shown that guanosine stimulates the accumulation of the second messenger cAMP and activates the phosphorylation of CREB (cAMP response element-binding protein) without altering the total amount of CREB protein. nih.gov This effect is believed to be a direct action of guanosine, as its metabolite, guanine, does not have the same stimulating effect on NSC proliferation. nih.govresearchgate.net
In addition to proliferation, guanosine also promotes neuronal differentiation. nih.gov In cultures of NSCs derived from the subventricular zone (SVZ), guanosine treatment was associated with an increased expression of brain-derived neurotrophic factor (BDNF). aginganddisease.orgfrontiersin.org
| NSC Source | Experimental Assay | Effect of Guanosine | Investigated Mechanism | Citations |
| One-day-old rat brain | Cell proliferation assay, Western blot | Stimulated NSC proliferation. | Increased cAMP accumulation and phosphorylation of CREB. | nih.gov |
| Adult mice hippocampus | Neurosphere assay | Increased number of neurospheres, NSC proliferation, and neuronal differentiation. | Effect on neurosphere number was reduced by removing adenosine from the medium. | nih.gov |
| Rat SVZ | Cell proliferation assay, BDNF expression | Increased cell proliferation. | Accompanied by increased expression of BDNF. | aginganddisease.orgfrontiersin.org |
Metabolic and Catabolic Pathways of Guanosine Comparative Aspects with L Enantiomer
De Novo Purine (B94841) Biosynthesis Pathways Leading to Guanosine (B1672433) Precursors
De novo purine biosynthesis is the metabolic pathway by which purines are synthesized from simple precursor molecules. utah.edu This intricate, multi-step process is essential for producing the purine nucleotides necessary for DNA and RNA synthesis, energy transfer, and cellular signaling. researchgate.net The pathway does not directly produce guanosine; instead, it builds the purine ring onto an activated D-ribose sugar.
The process begins with 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and, over a series of ten enzymatic reactions involving precursors like glycine, glutamine, and aspartate, culminates in the synthesis of inosine (B1671953) monophosphate (IMP). wikipedia.orgmdpi.com IMP is a critical branch point, serving as the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). utah.edumdpi.com The conversion of IMP to GMP is a two-step process. First, IMP dehydrogenase oxidizes IMP to xanthosine (B1684192) monophosphate (XMP). Subsequently, GMP synthase converts XMP to GMP. utah.edu Finally, GMP can be dephosphorylated by nucleotidases to yield the nucleoside guanosine. wikipedia.org
Comparative Aspects with L-Enantiomer: The enzymes of the de novo purine biosynthesis pathway exhibit strict stereospecificity for D-ribose and its derivatives. The entire pathway is constructed upon a D-ribose-5-phosphate foundation. There is no evidence to suggest that L-enantiomers of the sugar precursors can be utilized by these enzymes. Consequently, L-Guanosine or its precursor, this compound monophosphate, are not synthesized via the de novo pathway. The cellular machinery for purine synthesis is exclusively geared towards the D-configuration found in nature.
Purine Salvage Pathways Involving Guanosine
The purine salvage pathway is a crucial recycling mechanism that allows cells to reuse purine bases and nucleosides from the degradation of nucleic acids, thereby conserving the significant energy required for de novo synthesis. mdpi.com This pathway is particularly important in tissues that have limited or no de novo synthesis capabilities. mdpi.com
Guanosine itself is an intermediate in this process. Its salvage begins with its catabolism by the enzyme Purine Nucleoside Phosphorylase (PNP), which cleaves the glycosidic bond to release the free purine base, guanine (B1146940), and α-D-ribose 1-phosphate. utah.edunih.gov The liberated guanine can then be directly salvaged by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orguniprot.org HGPRT catalyzes the reaction between guanine and PRPP to reform guanosine monophosphate (GMP), which can then be re-phosphorylated to GDP and GTP for use in various cellular processes. wikipedia.orguniprot.orguniprot.org
Comparative Aspects with L-Enantiomer: The key enzymes of the salvage pathway, PNP and HGPRT, are highly stereoselective.
Purine Nucleoside Phosphorylase (PNP): This enzyme is specific for β-configuration purine nucleosides containing a D-ribose sugar. rcsb.org Its function is central to the metabolism of natural nucleosides like inosine and guanosine. mdpi.com Due to this high stereospecificity, this compound is not expected to be a substrate for PNP. The enzyme's active site is tailored to the geometry of the D-enantiomer and would not accommodate the L-isomer for catalysis.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme salvages the purine bases hypoxanthine (B114508) and guanine. wikipedia.org While the substrate is the achiral guanine base, the subsequent steps of purine metabolism and incorporation into nucleic acids are stereospecific. Any theoretical salvage of an "L-guanine" (if it were formed) would not lead to a biologically useful L-GMP for standard cellular machinery. Deficiency in HGPRT leads to Lesch-Nyhan syndrome, underscoring its critical role in D-purine metabolism. wikipedia.orgorpha.net
Therefore, this compound cannot be effectively processed through the purine salvage pathway due to the enzymatic barrier imposed by the stereospecificity of PNP.
Guanosine Catabolism and Degradation Enzymes
When not salvaged, guanosine is directed into a catabolic pathway for degradation. This process breaks down the nucleoside into its constituent parts and ultimately leads to the formation of uric acid, the final product of purine degradation in humans, which is then excreted. wikipedia.orgutah.edu
The first and rate-limiting step in guanosine catabolism is its phosphorolysis by Purine Nucleoside Phosphorylase (PNP). utah.edunih.gov As mentioned previously, PNP cleaves guanosine into guanine and ribose 1-phosphate. wikipedia.org The released guanine is then irreversibly deaminated by the enzyme guanine deaminase (GDA), also known as guanase, which converts guanine to xanthine (B1682287). wikipedia.orgutah.edu Finally, the enzyme xanthine oxidase acts on xanthine (and its precursor hypoxanthine from adenine (B156593) catabolism) to produce uric acid. utah.edu
In some organisms, particularly plants, an alternative pathway exists where guanosine is directly deaminated by a guanosine deaminase (GSDA) to form xanthosine, which is then hydrolyzed to xanthine. researchgate.netresearchgate.netnih.gov However, in animals and most microbes, the degradation proceeds via the intermediate guanine. researchgate.net
Comparative Aspects with L-Enantiomer: The catabolic pathway for D-guanosine is well-established and, like other purine pathways, is governed by stereospecific enzymes. This compound is not a substrate for this pathway. The initial enzyme, PNP, is specific for D-nucleosides, preventing the entry of this compound into the catabolic cascade. rcsb.org Even if L-guanine could be formed by some other mechanism, it is not expected to be a substrate for GDA, which exhibits high fidelity for its natural substrate. researchgate.net
Purine Nucleoside Phosphorylase (PNP): This enzyme is a central player in purine metabolism, sitting at the crossroads of catabolism and salvage. mdpi.com In humans, PNP deficiency leads to a severe immunodeficiency, highlighting its crucial role in T-cell development, which is linked to the toxic accumulation of its substrate, deoxyguanosine. pnas.org The enzyme catalyzes the reversible phosphorolysis of 6-oxypurine nucleosides (inosine and guanosine) and their deoxy-analogs. mdpi.compnas.org Structural studies of human PNP show a highly specific binding pocket for the purine base and the D-ribose sugar, confirming its stereoselectivity. rcsb.org
Guanine Deaminase (GDA): GDA is a ubiquitous enzyme that catalyzes the hydrolytic deamination of guanine to produce xanthine and ammonia. researchgate.net This step is irreversible and commits the purine base to the degradation pathway. utah.edu Structural and kinetic studies show that GDA is highly specific for guanine, with substitutions on the purine ring leading to catalytically unfavorable binding. researchgate.net
The combined action of PNP and GDA ensures the efficient degradation of guanosine to xanthine. The inability of these enzymes to process L-enantiomers means that this compound is resistant to this primary catabolic pathway.
Table 1: Key Enzymes in Guanosine Metabolic and Catabolic Pathways
| Enzyme Name (Abbreviation) | Pathway(s) | Substrate(s) | Product(s) | Stereospecificity |
| IMP Dehydrogenase | De Novo Synthesis | Inosine Monophosphate (IMP) | Xanthosine Monophosphate (XMP) | Specific for D-ribotide |
| GMP Synthase | De Novo Synthesis | Xanthosine Monophosphate (XMP) | Guanosine Monophosphate (GMP) | Specific for D-ribotide |
| 5'-Nucleotidase | Catabolism / Synthesis | Guanosine Monophosphate (GMP) | Guanosine + Phosphate (B84403) | Specific for D-ribotide |
| Purine Nucleoside Phosphorylase (PNP) | Catabolism / Salvage | Guanosine, Inosine | Guanine + Ribose-1-P, Hypoxanthine + Ribose-1-P | Specific for D-nucleosides rcsb.org |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Salvage | Guanine, Hypoxanthine, PRPP | GMP, IMP | Acts on achiral base, but part of D-nucleotide pathway |
| Guanine Deaminase (GDA) | Catabolism | Guanine | Xanthine, Ammonia | Highly specific for guanine researchgate.net |
| Xanthine Oxidase | Catabolism | Xanthine, Hypoxanthine | Uric Acid | Acts on achiral bases |
The study of inhibitors has been crucial for understanding the steps of guanosine degradation and for developing therapeutic agents. For instance, deficiencies in PNP are linked to T-cell mediated autoimmune disorders, making PNP inhibitors a target for drug development. pnas.org
A notable class of PNP inhibitors includes acyclic nucleoside analogs like acyclovir (B1169) and its phosphorylated forms. capes.gov.br Potent, transition-state analogue inhibitors, such as Immucillin-H and its derivatives, have also been developed, binding to PNP with extremely high affinity. pnas.org These inhibitors are designed based on the structure of the natural substrates and the enzyme's catalytic mechanism.
Comparative Aspects with L-Enantiomer: There is no specific information on inhibitors of this compound degradation, primarily because this compound is not a substrate for the key degradative enzymes like PNP. This compound itself is not known to be an inhibitor of PNP or GDA. The development of inhibitors is focused on the active site of enzymes that process the natural D-enantiomers.
Table 2: Examples of Inhibitors for Guanosine Degradation Enzymes
| Enzyme Target | Inhibitor Example(s) | Mechanism/Type | Reference(s) |
| Purine Nucleoside Phosphorylase (PNP) | Acyclovir Diphosphate | Nucleotide Analogue | capes.gov.br |
| Purine Nucleoside Phosphorylase (PNP) | Immucillin-H, Forodesine (BCX-1777) | Transition-State Analogue | pnas.org |
| Guanine Deaminase (GDA) | Various (e.g., used in research) | - | researchgate.net |
| Xanthine Oxidase | Allopurinol | Substrate Analogue | wikipedia.org |
Advanced Analytical and Spectroscopic Characterization Techniques for L Guanosine
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)
The determination of enantiomeric purity is critical, particularly in pharmaceutical and biological contexts, to ensure that the desired stereoisomer is present and to quantify any contamination from its mirror image. Chiral chromatography is the cornerstone for this type of analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method for the enantiomeric separation of nucleoside analogs like L-Guanosine. researchgate.net The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. For polar molecules such as nucleosides, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly successful for resolving the enantiomers of underivatized polar and ionic compounds. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used. mdpi.com The separation is typically achieved using reverse-phase or polar organic mobile phases. researchgate.net A key advantage of chiral HPLC is that it can often be performed without derivatization of the analyte, simplifying sample preparation. sigmaaldrich.comnih.gov
Gas Chromatography (GC) can also be employed for chiral analysis, though it typically requires the derivatization of polar analytes like this compound to increase their volatility and thermal stability. researchgate.net This process involves converting the polar amine and hydroxyl groups into less polar esters or silyl (B83357) ethers. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a derivatized cyclodextrin. sigmaaldrich.com While requiring an additional sample preparation step, chiral GC can offer high resolution and sensitivity. sigmaaldrich.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | sigmaaldrich.com |
| Mobile Phase | Methanol/Water or Acetonitrile/Water with additives (e.g., acetic acid, ammonium (B1175870) acetate) | sigmaaldrich.com |
| Detection | UV Absorbance (approx. 254-260 nm) | mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | mdpi.com |
| Temperature | Ambient or controlled (e.g., 25°C) | sigmaaldrich.com |
Spectroscopic Approaches to this compound Structure and Dynamics (e.g., NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure, connectivity, conformation, and mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for structural elucidation. ¹H NMR spectra are used to identify all the non-exchangeable protons in the this compound molecule, including those on the guanine (B1146940) base (H8) and the ribose sugar (H1', H2', H3', H4', H5'/H5''). researchgate.netchemicalbook.com The coupling patterns and chemical shifts confirm the connectivity of the atoms. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the three-dimensional conformation, particularly the orientation around the glycosidic bond that connects the ribose and the guanine base. gatech.edu Furthermore, Pulsed Field Gradient (PFG) NMR can be used to study the self-association and aggregation dynamics of guanosine (B1672433) derivatives in solution by measuring diffusion coefficients. nih.gov
| Proton | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|
| H8 (Guanine) | 7.9 - 8.1 | researchgate.net |
| H1' (Ribose) | 5.8 - 5.9 | researchgate.net |
| H2' (Ribose) | 4.4 - 4.5 | gatech.edu |
| H3' (Ribose) | 4.2 - 4.3 | gatech.edu |
| H4' (Ribose) | 4.1 - 4.2 | gatech.edu |
| H5', H5'' (Ribose) | 3.6 - 3.8 | gatech.edu |
Mass Spectrometry (MS) is used to determine the precise molecular weight and elemental formula of this compound and to gain structural information through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions ([M+H]⁺ or [M-H]⁻). nih.govacs.org High-resolution mass spectrometry can confirm the elemental composition with high accuracy. researchgate.net Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, a primary fragmentation pathway is the cleavage of the N-glycosidic bond, yielding a protonated guanine base fragment (m/z ~152) and a fragment corresponding to the ribose sugar. nih.gov
| Ion | Formula | Expected m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₄N₅O₅⁺ | 284.10 | Protonated Molecular Ion |
| [M+Na]⁺ | C₁₀H₁₃N₅O₅Na⁺ | 306.08 | Sodium Adduct |
| [BH₂]⁺ | C₅H₆N₅O⁺ | 152.06 | Protonated Guanine Base Fragment |
Circular Dichroism Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for analyzing chiral molecules as it measures the differential absorption of left- and right-handed circularly polarized light. royalsocietypublishing.org Since this compound is a chiral molecule, it will produce a characteristic CD spectrum. As the enantiomer of the naturally occurring D-Guanosine, its CD spectrum is expected to be an exact mirror image of the spectrum of D-Guanosine.
CD spectroscopy is particularly sensitive to the conformation of nucleic acids and their components. For guanosine and its derivatives, CD spectra are characterized by specific positive and negative bands that are indicative of base stacking and helical arrangement. researchgate.net For example, the formation of parallel-stranded G-quadruplex structures from guanosine derivatives typically results in a positive CD band around 260-265 nm and a negative band around 240 nm. nih.gov Antiparallel structures show different signatures, often with a positive band near 295 nm. nih.gov Therefore, CD spectroscopy can not only confirm the absolute configuration of this compound but also provides invaluable insight into its self-assembly into higher-order chiral supramolecular structures. rsc.orgresearchgate.net The alteration of chirality from the D- to the L-form has been shown to influence the stability of these self-assembled structures. nih.gov
| Structural Motif | Wavelength of Major Positive Band (nm) | Wavelength of Major Negative Band (nm) | Reference |
|---|---|---|---|
| Parallel G-Quadruplex (D-enantiomers) | ~260 - 265 | ~240 | nih.gov |
| Antiparallel G-Quadruplex (D-enantiomers) | ~295 | ~260 | nih.gov |
| Expected Parallel G-Quadruplex (L-enantiomers) | ~240 | ~260 - 265 | (Inferred) |
| Expected Antiparallel G-Quadruplex (L-enantiomers) | ~260 | ~295 | (Inferred) |
Theoretical and Computational Investigations of Guanosine Stereoisomers
Quantum Chemical Studies on Molecular Structure and Reactivity (e.g., DFT, Ab Initio Methods)
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and reactivity of guanosine (B1672433) stereoisomers. researchgate.netresearchgate.net These methods can predict optimized geometries, reaction energies, and transition states for various chemical transformations. aip.orgacs.org DFT calculations using functionals like B3LYP have been extensively applied to study the properties of guanine (B1146940) and its derivatives in neutral, protonated, and deprotonated forms. researchgate.net While most studies focus on the common guanine tautomer, these computational approaches are equally capable of exploring the properties of L-Guanosine, providing insights into how its stereochemistry might influence its electronic and reactive characteristics.
Hydrogen abstraction is a critical initial step in the oxidative damage of nucleosides, often initiated by reactive oxygen species (ROS) like the hydroxyl radical (•OH). jlu.edu.cn Theoretical studies on guanosine and its components have elucidated the mechanisms of these reactions.
DFT calculations show that the reaction of •OH with guanine proceeds through both addition and hydrogen abstraction pathways. mdpi.comacs.org The formation of an ion-pair intermediate (G•+---OH–) can occur, which then deprotonates to yield water and a neutral guanyl radical, such as G(N1–H)•. mdpi.comacs.org The activation barrier for this deprotonation is calculated to be around 5 kcal/mol. acs.org
Computational investigations have identified several potential sites for hydrogen abstraction on the guanosine molecule. Using DFT with the ωB97X-D functional, studies on guanosine have calculated the rate constants for abstraction from various positions. mdpi.com The results indicate that abstraction of the C4' hydrogen on the ribose moiety has the largest rate constant, suggesting this site is particularly susceptible to radical attack. mdpi.com This similarity in the ribofuranose part between different nucleosides suggests that this compound would likely exhibit comparable reactivity at its sugar positions. mdpi.com
The relative stability of the resulting guanine radicals has also been modeled. DFT calculations at the B3LYP/DZP++ level determined the relative energies of various radicals formed by hydrogen abstraction from a guanine·cytosine base pair. pnas.org These calculations provide a foundational understanding of the thermodynamics of radical formation that is applicable to this compound.
Table 1: Calculated Relative Energies of Guanine Radicals Data sourced from DFT calculations on a G·C base pair model. pnas.org
| Radical Species (Site of H-abstraction) | Relative Energy (kcal/mol) |
| G(N9)–C | 0.0 |
| G(N2b)–C | 10.6 |
| G(N2a)–C | 15.5 |
| G(C8)–C | 25.8 |
Note: Energies are relative to the most stable radical, G(N9)–C. The nomenclature indicates the atom on guanine (G) from which the hydrogen was removed in a guanine-cytosine (C) pair.
Hydrolytic deamination is a spontaneous chemical modification that converts guanine to xanthine (B1682287), a process with significant biological implications. Computational studies have been instrumental in mapping the reaction mechanisms and energetic profiles of this transformation.
Theoretical investigations using DFT (e.g., B3LYP/6-31G(d,p)) show that the hydrolytic deamination of guanine involves two main steps: the initial hydrolysis to form a tetra-coordinated intermediate, followed by the deamination itself. researchgate.net The potential energy surface indicates that for the reaction to proceed, it requires the participation of several water molecules acting as catalysts to lower the high energy barrier. researchgate.netacs.org
Table 2: Calculated Activation Energies for Deamination of 8-Oxoguanine Data sourced from G3MP2 level of theory calculations. acs.org
| Reactant System | Environment | Overall Activation Energy (kJ/mol) |
| 8-oxoG + H₂O | PCM | ~206 |
| 8-oxoG + H₂O/OH⁻ | Gas Phase | 187 |
| 8-oxoG + H₂O/OH⁻ | PCM | 176 |
| 8-oxoG + H₂O/OH⁻ | SMD | 156 |
Beyond initial radical formation, computational studies have detailed the subsequent complex pathways of oxidative degradation. Guanine has a low oxidation potential, making it a frequent target of oxidative damage. wayne.edu
DFT calculations using the ωB97XD functional have been employed to explore the formation of imidazolone (B8795221) (Iz), a common oxidative lesion. wayne.edu One proposed pathway begins with the addition of superoxide (B77818) to a guanine radical at the C5 position, followed by pyrimidine (B1678525) ring-opening, decarboxylation, and loss of formamide (B127407) to yield Iz. wayne.edu A second pathway starts with 8-oxoguanine (8-oxoG), which can be formed via the electrophilic attack of •OH at the C8 position of guanine—a process shown to be energetically favorable. jlu.edu.cn Further reaction of 8-oxoG can lead to other stable degradation products. wayne.edu Metal ions, such as nickel(II), have also been shown through DFT calculations to promote the degradation of guanosine into the guanine base. mdpi.com These computationally mapped pathways provide a robust framework for predicting the oxidative degradation products of this compound.
Molecular Dynamics Simulations of this compound Interactions with Biomolecules
Molecular dynamics (MD) simulations are a powerful computational technique for studying the physical movement of atoms and molecules over time. researchgate.net This method allows for the observation of conformational dynamics, binding events, and the influence of solvent on biomolecules. researchgate.netfrontiersin.org While specific MD simulations focusing exclusively on this compound are not widely reported, the vast body of research on simulating D-guanosine, G-quadruplexes, and protein-nucleic acid complexes provides a strong foundation for understanding how this compound would behave in a biological environment. rsc.orgnih.gov
Binding Energy Calculations for this compound with Target Proteins or Nucleic Acids
Calculating the binding free energy between a ligand like this compound and a biological macromolecule is crucial for predicting binding affinity and specificity. nih.gov Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to estimate binding free energies from MD simulation trajectories. frontiersin.orgrsc.orgbiorxiv.org
These endpoint methods calculate the binding free energy by considering the energies of the complex, the free protein, and the free ligand. frontiersin.org Quantum chemical calculations at the DFT level are also employed to dissect the specific non-bonded interactions that contribute to binding. mdpi.comnih.gov These include hydrogen bonds, π-π stacking interactions, and cation-π interactions between the guanine base and amino acid residues. mdpi.com
Studies on GTP-binding proteins have used DFT to quantify the interaction energies between guanine and key amino acid residues. mdpi.com Cation-π interactions with lysine (B10760008) and arginine and π-π stacking with aromatic residues like phenylalanine were found to be significant contributors to binding stability. mdpi.com While these studies were performed on systems involving the natural guanine base, the energetic principles are directly applicable to this compound. The key difference for this compound would be how the L-ribose orients the guanine base within a specific binding site, which could either enhance or disrupt these critical interactions compared to the D-enantiomer.
Table 3: Calculated Pairwise Interaction Energies Between Guanine and Amino Acid Residues Data sourced from B2PLYP-D3/cc-pVDZ level of theory calculations for representative interactions in GTP-binding proteins. mdpi.com
| Interaction Type | Interacting Pair Example (PDB ID) | Interaction Energy (kcal/mol) |
| Cation-π | Guanine - LYS (1A2B) | -10.61 |
| Cation-π | Guanine - ARG (3F21) | -8.76 |
| π-π Stacking | Guanine - PHE (1A2B) | -6.57 |
| π-π Stacking | Guanine - TYR (1IGR) | -5.19 |
| π-π Stacking | Guanine - HIS (3F21) | -3.74 |
Conformational Analysis and Stereoisomer Stability Predictions
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt through rotation around single bonds. libretexts.org For a nucleoside like this compound, the key conformational parameters include the pucker of the ribose sugar ring, the orientation around the glycosidic bond (the syn vs. anti conformation), and the rotation of the exocyclic hydroxymethyl group. diva-portal.org
The stereochemistry of the sugar moiety is a defining feature that distinguishes this compound from D-Guanosine. This difference in chirality has been shown to have profound effects on higher-order assembly and stability. rsc.org A notable experimental and observational study demonstrated that this compound can form supramolecular hydrogels that are more stable over time than those formed by its natural enantiomer, D-Guanosine. rsc.org This suggests that the inverted chirality at the sugar leads to different intermolecular packing and hydrogen bonding networks in the self-assembled state, resulting in enhanced stability. Computational conformational analysis can help explain these observations by modeling the preferred conformations of this compound and how they favor specific, stable intermolecular arrangements that are distinct from those accessible to the D-stereoisomer.
Applications of L Guanosine in Synthetic Biology and Chemical Biology Research
Incorporation into Modified Nucleic Acids (e.g., L-RNA, L-DNA)
The fundamental source of chirality in natural nucleic acids is the D-deoxyribose sugar in DNA and the D-ribose sugar in RNA. glenresearch.com By substituting these with their mirror images, L-deoxyribose and L-ribose, scientists can synthesize L-DNA and L-RNA, respectively, which incorporate L-Guanosine alongside other L-nucleosides. These synthetic, mirror-image nucleic acids possess physicochemical properties that are identical to their natural counterparts, such as hybridization rates and thermal stability of duplexes. glenresearch.com However, their stereochemistry is profoundly different. While natural D-DNA forms a right-handed double helix, L-DNA forms a left-handed helix. glenresearch.comgeneticsunzipped.com
The most significant consequence of this inverted chirality is the remarkable resistance of L-nucleic acids to degradation by nucleases. glenresearch.com Natural enzymes have evolved to specifically recognize and process D-nucleic acids, making them stereospecific. As a result, L-RNA and L-DNA are not recognized as substrates and remain stable in biological environments where D-RNA and D-DNA would be rapidly broken down. glenresearch.comgeneticsunzipped.com
This high stability has been exploited in the development of L-aptamers, also known as Spiegelmers (from the German word 'Spiegel' for mirror). glenresearch.com Aptamers are short, single-stranded nucleic acid sequences that can fold into specific three-dimensional structures to bind targets like proteins or small molecules with high affinity and specificity. glenresearch.comresearchgate.net While aptamers made from D-nucleic acids are susceptible to nuclease degradation in vivo, Spiegelmers made from L-nucleic acids (including this compound) are highly resistant, giving them a significant advantage for therapeutic and diagnostic applications. glenresearch.combiosyn.com
| Property | D-Nucleic Acids (Natural) | L-Nucleic Acids (Synthetic) |
|---|---|---|
| Sugar Moiety | D-ribose (RNA) or D-deoxyribose (DNA) | L-ribose (L-RNA) or L-deoxyribose (L-DNA) |
| Helical Handedness | Right-handed | Left-handed glenresearch.com |
| Nuclease Susceptibility | High (degraded by natural enzymes) | Extremely low (resistant to natural enzymes) glenresearch.comgeneticsunzipped.com |
| Biological Occurrence | Ubiquitous in all known life | Not found in nature; purely synthetic glenresearch.com |
| Hybridization | Binds to complementary D-strands | Binds to complementary L-strands; does not hybridize with D-strands glenresearch.com |
Development of this compound-Based Molecular Probes and Tools
Guanosine (B1672433) and its derivatives are frequently used in the design of molecular probes due to the unique self-assembly properties of the guanine (B1146940) base, which can form G-quadruplex structures. nih.govnih.gov These structures are leveraged to create fluorescent probes and sensors that respond to changes in the cellular environment, such as the presence of specific metal ions. nih.gov For example, fluorescent oligonucleotide probes based on guanine-rich sequences have been developed for biosensing and cellular imaging applications. nih.govnih.gov
The incorporation of this compound into these molecular tools offers a significant enhancement: stability against enzymatic degradation. A probe constructed with L-DNA or L-RNA would be far more robust for in-vivo applications or long-term cellular measurements compared to its D-counterpart. glenresearch.com This is particularly valuable for intracellular probes that must remain intact within the cell to function correctly.
Furthermore, specialized guanosine analogs have been developed as sensitive fluorescent probes. Thienoguanosine (thG), for instance, is an isomorphic surrogate for guanosine that exhibits fluorescence quantum yields and lifetimes that are highly sensitive to its local environment within a nucleic acid duplex. acs.org This sensitivity makes it ideal for monitoring local structural changes in DNA or RNA. acs.org Creating an L-version of thienoguanosine would combine this exquisite sensitivity with the high stability of an L-nucleic acid backbone, paving the way for nuclease-resistant probes to study nucleic acid dynamics in living systems. Probes have also been designed to specifically detect oxidized guanosine, such as 8-oxoguanosine, which is a marker of oxidative DNA damage. nih.gov An this compound-based framework could lead to more stable versions of such diagnostic tools.
| Probe Type | Sensing Mechanism | Application | Advantage of this compound Incorporation |
|---|---|---|---|
| G-Quadruplex Probes | Conformational change upon ion binding (e.g., K⁺, Na⁺) alters fluorescence. nih.gov | Detection of metal ions in biological systems. nih.gov | Enhanced stability against nuclease degradation for in-vivo sensing. |
| Fluorescent Analog Probes (e.g., thG) | Fluorescence properties are sensitive to local base stacking and duplex conformation. acs.org | Monitoring DNA/RNA structural dynamics and protein-nucleic acid interactions. acs.org | Creates a robust probe for long-term tracking in cellular environments. |
| Damage-Specific Probes (e.g., for 8-oxoG) | Specific binding to a damaged base, often causing a change in fluorescence. nih.gov | Detecting oxidative stress and DNA damage. nih.gov | Improved probe longevity for diagnostic assays. |
Role in Chiral Recognition Systems and Artificial Enzyme Design
The inherent chirality of this compound makes it a valuable component for creating systems that can distinguish between the enantiomers of other molecules. Guanosine and its derivatives can self-assemble into supramolecular structures, such as gels, through the formation of G-quartets. nih.gov These G-gels are composed of helical aggregates that create a chiral environment. nih.govnih.gov Research has shown that the chirality of the guanosine building block directly impacts the properties of the resulting assembly. Notably, gels formed from this compound were found to be more stable than those formed from its natural D-Guanosine counterpart. rsc.orgnih.gov This enhanced stability suggests that altering the chirality of the monomer is a viable strategy for improving the lifetime of supramolecular hydrogels. rsc.orgnih.gov These chiral gels have been successfully used as stationary phases in capillary electrophoresis for the separation of enantiomers of various compounds. nih.gov
Q & A
Q. What are the established methods for synthesizing and characterizing L-Guanosine in laboratory settings?
To synthesize this compound, researchers often employ enzymatic or chemical synthesis routes, followed by purification via HPLC or column chromatography. Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for solid-state analysis. Experimental protocols must detail reaction conditions (e.g., pH, temperature) and purity thresholds (>95%) to ensure reproducibility .
Q. How can researchers assess the stability of this compound under varying physiological conditions?
Stability studies involve incubating this compound in buffers mimicking physiological environments (e.g., pH 7.4, 37°C) and analyzing degradation kinetics using techniques like UV-Vis spectroscopy or LC-MS. Accelerated stability testing under extreme conditions (e.g., high temperature, oxidative stress) can predict long-term behavior. Data should include half-life calculations and degradation product identification .
Q. What are the best practices for validating this compound detection assays in cellular extracts?
Validation requires spike-and-recovery experiments to assess accuracy, linearity tests for dynamic range, and limit-of-detection (LOD) studies. Techniques like LC-MS/MS or immunoassays must demonstrate specificity against structurally similar nucleosides (e.g., D-Guanosine). Internal standards (e.g., isotopically labeled this compound) are critical for minimizing matrix effects .
Advanced Research Questions
Q. What experimental approaches are used to study this compound's role in RNA modification processes?
Advanced methods include metabolic labeling with radioactive or stable isotopes (e.g., ¹⁵N-L-Guanosine) to track incorporation into RNA. Next-generation sequencing (e.g., RNA-Seq with modification-specific antibodies) and cryo-electron microscopy (cryo-EM) can visualize structural impacts. Knockout models of modifying enzymes (e.g., tRNA guanosine transglycosylases) help establish functional links .
Q. How can contradictions in reported biological activities of this compound across studies be resolved?
Systematic meta-analyses of published data should account for variables like cell type, concentration ranges, and assay methodologies. Replication studies under standardized conditions (e.g., ISO guidelines) and orthogonal validation (e.g., in vitro vs. in vivo models) are essential. Contradictions may arise from impurities or stereochemical differences, necessitating rigorous QC protocols .
Q. How to design experiments isolating this compound's effects from other nucleosides in complex biological systems?
Isotopic labeling (e.g., ¹³C-L-Guanosine) paired with pulse-chase experiments can differentiate its metabolic fate from endogenous nucleosides. Genetic tools (e.g., CRISPR-Cas9 knockouts of salvage pathway enzymes) or pharmacological inhibitors (e.g., nucleoside transport blockers) further isolate its contributions. Multi-omics integration (transcriptomics/metabolomics) provides systems-level insights .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound experiments?
Nonlinear regression models (e.g., Hill equation) are used for sigmoidal dose-response curves. For multifactorial designs, mixed-effects models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) account for variability. Bayesian approaches are advantageous when prior data (e.g., toxicity thresholds) inform parameter estimation .
Q. How can computational chemistry models predict this compound's interactions with enzymes like purine nucleoside phosphorylase?
Molecular docking (e.g., AutoDock Vina) screens binding affinities, while molecular dynamics (MD) simulations (e.g., GROMACS) reveal conformational changes over time. Quantum mechanics/molecular mechanics (QM/MM) hybrid models assess catalytic mechanisms. Validation requires kinetic assays (e.g., enzyme inhibition studies) to correlate computational predictions with experimental data .
Methodological and Reproducibility Considerations
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Standard operating procedures (SOPs) must specify raw material sources (e.g., enantiomerically pure precursors), reaction monitoring intervals, and QC checkpoints (e.g., intermediate purity checks via TLC). Statistical process control (SPC) charts track variability, and accelerated stability testing identifies critical process parameters .
Q. How to use CRISPR-Cas9 systems to study this compound's role in gene regulation?
Design sgRNAs targeting genes involved in this compound metabolism (e.g., GMPS, IMPDH) and validate edits via Sanger sequencing. Phenotypic assays (e.g., proliferation rates, RNA methylation levels) in isogenic cell lines control for off-target effects. Single-cell RNA-Seq can map transcriptional changes linked to this compound availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
